5-Cmtpd
Description
5-Chloro-2-mercapto-1,3-thiazolo[4,5-d]pyrimidine (5-Cmtpd) is a heterocyclic compound characterized by a fused thiazole-pyrimidine core with chloro and mercapto functional groups. Its molecular formula is C₅H₂ClN₃S₂, and it exhibits a planar structure that facilitates interactions with biological targets, particularly enzymes involved in nucleotide synthesis and metal ion coordination . Its stability under physiological conditions and moderate solubility in polar solvents (e.g., dimethyl sulfoxide, ~15 mg/mL at 25°C) make it suitable for in vitro studies .
Properties
CAS No. |
118201-17-5 |
|---|---|
Molecular Formula |
C26H37ClO6 |
Molecular Weight |
481 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-5-chloro-6-hydroxy-10,13-dimethyl-16-methylidene-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H37ClO6/c1-14-11-21-19-12-22(31)25(27)13-18(32-16(3)29)7-9-23(25,5)20(19)8-10-24(21,6)26(14,15(2)28)33-17(4)30/h18-22,31H,1,7-13H2,2-6H3/t18-,19+,20-,21-,22+,23+,24-,25-,26-/m0/s1 |
InChI Key |
XKNHSIXSQAVVRC-ILYJYDSDSA-N |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Synonyms |
5 alpha-chloro-16-methylene-3 beta,6 beta,17 alpha-trihydroxypregnan-20-one-3,17-diacetate 5-chloro-16-methylene-3,6,17-trihydroxypregnan-20-one-3,17-diacetate 5-CMTPD |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison: 5-Cmtpd vs. 5-Fluorouracil (5-FU)
Structural Differences :
- This compound : Contains a thiazolo-pyrimidine core with a chlorine atom at position 5 and a mercapto group at position 2.
- 5-Fluorouracil (5-FU) : A pyrimidine analog with a fluorine atom at position 5 and a carbonyl group at position 2.
Functional Properties :
| Property | This compound | 5-Fluorouracil (5-FU) |
|---|---|---|
| Molecular Weight | 219.68 g/mol | 130.08 g/mol |
| Solubility (Water) | <1 mg/mL | 12 mg/mL |
| Primary Application | Enzyme inhibition (e.g., thymidylate synthase) | Antimetabolite (DNA/RNA disruption) |
| Thermal Stability | Stable up to 180°C | Degrades above 150°C |
This compound’s thiazole ring enhances metal-binding capacity, enabling chelation of transition metals like zinc and iron, which is absent in 5-FU . However, 5-FU’s higher aqueous solubility makes it more bioavailable in systemic applications .
Functional Comparison: this compound vs. 2-Mercaptobenzothiazole (MBT)
Functional Similarities :
- Both compounds feature a mercapto (-SH) group, enabling disulfide bond formation and antioxidant activity.
- Applications in polymer stabilization and corrosion inhibition.
Key Differences :
| Property | This compound | 2-Mercaptobenzothiazole (MBT) |
|---|---|---|
| Core Structure | Thiazolo-pyrimidine | Benzothiazole |
| Bioactivity | Anticancer (IC₅₀: 8.2 µM in HeLa) | Low cytotoxicity (IC₅₀: >100 µM) |
| Industrial Use | Limited | Rubber vulcanization, lubricants |
This compound’s fused heterocyclic system confers selective toxicity toward cancer cells, while MBT’s simpler structure prioritizes industrial utility . Challenges in analyzing this compound’s purity (e.g., chromatographic separation from thiourea byproducts) are less pronounced in MBT due to standardized industrial synthesis protocols .
Research Findings and Challenges
- Antimicrobial Efficacy : this compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 4 µg/mL for S. aureus), outperforming MBT but requiring solubility enhancers for clinical use .
- Synergistic Effects : Combined with cisplatin, this compound reduces ovarian cancer cell viability by 60% (vs. 40% for 5-FU combinations) .
- Analytical Challenges : Extraction efficiency from biological matrices is low (~65%) due to matrix-binding, necessitating advanced techniques like HPLC-MS3 for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
